N-(2,4-Difluorophenyl)acetamide
Description
Contextualization within Fluorinated Organic Compounds
The introduction of fluorine into organic molecules can dramatically alter their properties. tandfonline.comchemxyne.com Fluorine's high electronegativity and small atomic size can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. tandfonline.comchemxyne.comnih.gov These characteristics are highly desirable in the development of new therapeutic agents and functional materials. acs.orgnih.gov Fluorinated compounds, such as N-(2,4-Difluorophenyl)acetamide, are therefore a cornerstone of modern medicinal chemistry and materials science. chemxyne.comnih.gov The strategic placement of fluorine atoms can modulate a molecule's lipophilicity and electronic properties, which in turn affects its biological activity and reactivity. nih.govacs.org
Significance in Contemporary Chemical and Biological Sciences
This compound and its derivatives are recognized for their potential in various applications. Substituted phenylacetamides, in general, have shown a range of biological activities, including use as protease inhibitors. iucr.org The specific difluoro-substitution pattern in this compound makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of N-phenylacetamide containing other chemical moieties have been investigated for their antibacterial and other biological activities. nih.gov
The structural framework of this compound is also of interest in crystallographic studies. The analysis of its crystal structure and the intermolecular interactions, such as hydrogen bonding, provides insights into its solid-state behavior and potential for forming stable crystalline materials. mdpi.comnih.gov
Overview of Research Trajectories for this compound
Research involving this compound has followed several key trajectories:
Synthesis and Derivatization: A primary area of research focuses on the synthesis of this compound and its derivatives. researchgate.netnih.gov Various synthetic methods are explored to produce these compounds efficiently. prepchem.com For example, the condensation reaction of 2,4-difluoroaniline (B146603) with an appropriate acetylating agent is a common synthetic route. mdpi.comnih.gov Researchers are also actively developing new derivatives by modifying the acetamide (B32628) or the phenyl ring to explore new chemical spaces and potential applications. guidechem.comuni.lu
Structural and Spectroscopic Analysis: Detailed characterization of this compound and its analogues using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry is another significant research direction. nih.govmdpi.comnist.gov These studies provide fundamental data on molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the compound's behavior and for designing new molecules with specific properties. nih.gov
Biological and Medicinal Chemistry Applications: A major driving force for research on this compound is its potential as a scaffold in medicinal chemistry. acs.org Scientists are investigating the biological activities of this compound derivatives as potential therapeutic agents. iucr.org This includes screening for various pharmacological effects and understanding the structure-activity relationships to design more potent and selective compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₈H₇F₂NO nist.gov |
| Molecular Weight | 171.1441 g/mol nist.gov |
| IUPAC Name | This compound |
| CAS Registry Number | 399-36-0 nist.gov |
| Synonyms | 2',4'-difluoroacetanilide nist.gov |
Table 2: Related N-phenylacetamide Derivatives and their Research Context
| Compound Name | Research Focus |
| N-(4-Fluorophenyl)acetamide | Synthesis and structural analysis iucr.org |
| N-(2,5-Difluorophenyl)acetamide | Synthesis and reaction optimization researchgate.netresearchgate.net |
| 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide | Crystal structure and intermolecular interactions nih.gov |
| N-(2,4-Difluorophenyl)-2-fluorobenzamide | Synthesis and crystallographic analysis mdpi.com |
| N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide | Synthesis and potential as a whitening agent nih.gov |
| 2-(2,4-Difluorophenyl)acetamide | Basic chemical and patent data uni.lu |
| N-(2,4-Dimethylphenyl)-2,2-diphenylacetamide | Crystal structure and intermolecular interactions nih.gov |
| N-(2-Fluorophenyl)acetamide | Physicochemical properties and safety data nih.gov |
| Acetanilide (B955) (N-Phenylacetamide) | Basic physicochemical properties chemeo.com |
| N-(2,4-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | Chemical structure and patent information uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHLPEUHFSHZAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192939 | |
| Record name | Acetamide, N-(2,4-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
399-36-0 | |
| Record name | N-(2,4-Difluorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=399-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(2,4-difluorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 399-36-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51780 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(2,4-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 2,4 Difluorophenyl Acetamide and Its Derivatives
Direct Acylation Approaches for N-(2,4-Difluorophenyl)acetamide Synthesis
Direct acylation is the most straightforward method for synthesizing this compound. This approach involves the reaction of the primary amine, 2,4-difluoroaniline (B146603), with an acetylating agent.
The nucleophilic nitrogen of 2,4-difluoroaniline readily attacks the electrophilic carbonyl carbon of an acylating agent, leading to the formation of the amide bond. Common acylating agents for this transformation include acetyl chloride and acetic anhydride (B1165640).
When 2,4-difluoroaniline reacts with acetic anhydride, the process is known as acetylation or ethanoylation. The reaction yields this compound and acetic acid as a byproduct. quora.comyoutube.com The mechanism involves a nucleophilic addition-elimination pathway where the aniline (B41778) attacks one of the carbonyl groups of the anhydride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a carboxylate leaving group to form the stable amide product. libretexts.orgyoutube.com
Similarly, the reaction with acetyl chloride is a vigorous and often high-yielding alternative. The lone pair of electrons on the nitrogen atom of 2,4-difluoroaniline attacks the carbonyl carbon of acetyl chloride. The highly reactive nature of acid chlorides ensures a rapid reaction, typically producing hydrogen chloride (HCl) as a byproduct, which is often neutralized with a base.
Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction times and the use of hazardous materials. Key parameters include the choice of solvent, temperature, and the use of catalysts or bases.
For instance, in the synthesis of analogous N-substituted acetamides, reactions are often conducted at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction, particularly when using reactive acylating agents like acetyl chloride. nih.gov In the synthesis of the similar compound N-(2,5-difluorophenyl) acetamide (B32628), it was observed that extending the reaction time while stirring in an ice bath allowed for more complete precipitation of the product, thereby increasing the isolated yield. researchgate.netresearchgate.net
The choice of base is also critical. In reactions involving acetyl chloride, a tertiary amine like triethylamine (B128534) or a milder base like sodium acetate (B1210297) can be used to scavenge the HCl byproduct, preventing the protonation of the starting aniline and driving the reaction to completion. nih.gov Solvents such as dichloromethane (B109758) (DCM), toluene, or glacial acetic acid are frequently employed. quora.comnih.gov
Multi-Step Synthetic Pathways for this compound
Multi-step syntheses become necessary when the starting materials are not commercially available or when complex derivatives are targeted. These pathways involve the initial synthesis of precursors followed by their transformation into the final product.
The primary precursor for this compound is 2,4-difluoroaniline. Several methods exist for its preparation. One prominent industrial method starts with 2,4,5-trichloronitrobenzene. googleapis.com This process involves two main steps:
Fluorination: Two chlorine atoms are selectively replaced by fluorine using a fluorinating agent like potassium fluoride. This step is often facilitated by a phase transfer catalyst to improve yield and efficiency, producing 2,4-difluoro-5-chloronitrobenzene. googleapis.com
Hydrogenation: The resulting 2,4-difluoro-5-chloronitrobenzene is then subjected to catalytic hydrogenation. In this step, the nitro group is reduced to an amine, and the remaining chlorine atom is removed via hydrogenolysis, yielding 2,4-difluoroaniline. googleapis.comgoogle.com
An alternative and common laboratory-scale synthesis involves the reduction of 2,4-difluoronitrobenzene. sigmaaldrich.com This can be achieved using various reducing agents, with catalytic hydrogenation (e.g., using a Palladium-on-carbon catalyst) being a clean and efficient method. google.com
The amide bond formation itself can be considered a coupling reaction. In multi-step syntheses, specialized coupling reagents are often employed to facilitate the reaction between a carboxylic acid (acetic acid) and the amine (2,4-difluoroaniline), particularly under mild conditions. This is a standard strategy in peptide synthesis, where reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to "activate" the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. ijper.org
Furthermore, for creating complex derivatives, coupling reactions can be used to modify a pre-formed acetamide structure. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been used on halo-substituted N-phenylacetamide scaffolds to introduce new aryl groups, demonstrating the versatility of this approach for generating diverse derivatives.
Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles aim to reduce waste, avoid hazardous substances, and improve energy efficiency. Several innovative methods for N-aryl amide synthesis align with these goals.
One approach involves a one-pot, two-step conversion of nitroarenes directly into N-aryl amides. This method utilizes a metal-free reduction of the nitro group with trichlorosilane, followed by acylation with an anhydride. nih.gov This process avoids the isolation of the potentially hazardous aniline intermediate and uses readily available, inexpensive reagents. nih.gov
Another green strategy employs iron, an abundant and non-toxic metal, as a catalyst. A recently developed method allows for the synthesis of N-aryl amides from nitroarenes and acyl chlorides in water, a green solvent. rsc.org This Fe-mediated reaction proceeds under mild conditions and avoids the use of organic solvents and more toxic, precious metal catalysts. rsc.org Visible-light-induced iron catalysis offers another environmentally benign pathway, directly converting nitroarenes and chloroalkanes into N-aryl amides without the need for an external reductant or photocatalyst. rsc.org
Solvent-free methods also represent a significant advancement. One such technique involves the direct reaction of a carboxylic acid and urea (B33335) in the presence of boric acid as a catalyst. semanticscholar.org The reactants are simply mixed and heated, eliminating the need for solvents and simplifying purification, which aligns perfectly with the core principles of green chemistry. semanticscholar.org
Comparative Analysis of Synthetic Efficiencies and Yields
The efficiency of the synthesis of this compound is critically dependent on the choice of acetylating agent, solvent, catalyst, and reaction conditions. The most common methods for the N-acetylation of anilines, including 2,4-difluoroaniline, are the use of acetyl chloride or acetic anhydride.
Acetylation using Acetyl Chloride:
The reaction of 2,4-difluoroaniline with acetyl chloride is a robust and high-yielding method for the synthesis of this compound. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. A detailed study on the synthesis of a closely related compound, N-(2,4-Difluoro-6-nitro-phenyl)-acetamide, from 2,4-Difluoro-6-nitro-phenylamine and acetyl chloride in the presence of pyridine (B92270) in tetrahydrofuran (B95107) (THF) reported a high yield of 96%. chemicalbook.com This suggests that the acetylation of 2,4-difluoroaniline under similar conditions would also be highly efficient. The reaction is generally rapid and goes to completion at room temperature.
Acetylation using Acetic Anhydride:
Comparative Data:
To provide a clear comparison of the synthetic efficiencies, the following table summarizes the key aspects and reported yields for the acetylation of anilines using acetyl chloride and acetic anhydride, based on findings for structurally similar compounds.
| Acetylating Agent | Substrate | Base/Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Acetyl Chloride | 2,4-Difluoro-6-nitro-phenylamine | Pyridine | Tetrahydrofuran | 18-25°C | 96 | chemicalbook.com |
| Acetic Anhydride | 2'-Aminoacetophenone | None specified | Acetic Anhydride | Room Temp. | 96 | researchgate.net |
| Acetic Anhydride | Aniline | Sodium Acetate | Acetic Anhydride | Steam Bath | 75-80 | orgsyn.org |
| Acetic Anhydride | 4-Methoxyaniline | None specified | Dichloromethane | Room Temp. | 50-68 | rsc.org |
Analysis of Findings:
Both acetyl chloride and acetic anhydride are highly effective reagents for the N-acetylation of anilines, with the potential for excellent yields in the synthesis of this compound.
Acetyl chloride , in the presence of a suitable base like pyridine, offers a very high-yielding route. The reaction is typically clean and proceeds under mild conditions. The primary consideration is the need to manage the corrosive nature of acetyl chloride and the hydrochloric acid byproduct.
Acetic anhydride also provides high yields, particularly when used in excess or as the solvent. The reaction with acetic anhydride may sometimes require heating or the use of a catalyst to achieve optimal results. While generally producing high yields, some methodologies have reported more moderate outcomes, suggesting that reaction conditions play a crucial role.
Reactivity and Chemical Transformations of N 2,4 Difluorophenyl Acetamide
Amide Hydrolysis and Related Reactions
The amide bond in N-(2,4-Difluorophenyl)acetamide can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base. libretexts.org This reaction breaks the amide linkage to yield 2,4-difluoroaniline (B146603) and acetic acid or its corresponding salt.
Under acidic conditions, the reaction is typically carried out by heating the amide in the presence of a strong acid like hydrochloric acid. libretexts.orglibretexts.org The carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of 2,4-difluoroaniline leads to the formation of acetic acid. etsu.edu The final products in the acidic solution are typically acetic acid and the ammonium (B1175870) salt of the aniline (B41778) derivative. libretexts.org
Base-catalyzed hydrolysis involves heating the amide with a strong base such as sodium hydroxide (B78521). libretexts.orglibretexts.org In this case, the hydroxide ion is the nucleophile that attacks the carbonyl carbon. youtube.com This process, often slower than acid-catalyzed hydrolysis, results in the formation of an alkali metal acetate (B1210297) (e.g., sodium acetate) and the liberation of 2,4-difluoroaniline. libretexts.orgresearchgate.net The progress of alkaline hydrolysis can often be monitored by the detection of the amine product. libretexts.org
The general conditions for amide hydrolysis are summarized in the table below.
| Reaction Type | Reagents | Conditions | Products | Reference |
| Acidic Hydrolysis | Dilute strong acid (e.g., HCl) | Heating | Acetic acid and 2,4-difluoroanilinium salt | libretexts.orglibretexts.org |
| Alkaline Hydrolysis | Strong base (e.g., NaOH, KOH) | Heating | Carboxylate salt (e.g., Sodium acetate) and 2,4-difluoroaniline | libretexts.orgresearchgate.net |
Substitution Reactions on the Phenyl Ring
The phenyl ring of this compound is subject to electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents. The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group. The fluorine atoms are deactivating but are also ortho-, para-directors.
The combined influence of these groups directs incoming electrophiles primarily to the positions ortho and para to the strongly activating acetamido group. However, since the para position (position 4) is already occupied by a fluorine atom, and one ortho position (position 2) is also blocked, substitution is directed to the other ortho position (position 6). The fluorine atoms also direct to their ortho and para positions.
The acetamido group at C1 directs to positions 2 (blocked), 4 (blocked), and 6.
The fluoro group at C2 directs to positions 1 (blocked), 3, and 5.
The fluoro group at C4 directs to positions 3, 5, and 1 (blocked).
Considering these effects, electrophilic substitution (e.g., nitration, halogenation, sulfonation, Friedel-Crafts reactions) is most likely to occur at positions 3, 5, and 6, with the specific outcome depending on the reaction conditions and the nature of the electrophile. The strong activating effect of the acetamido group would favor substitution at position 6, but the positions meta to it (3 and 5) are activated by the fluorine atoms, making a mixture of products possible.
**4.3. Derivatization Strategies for Functional Group Modification
The nitrogen atom of the amide group in this compound can be derivatized through alkylation or acylation. Amides are generally weak nucleophiles, so N-alkylation typically requires first converting the amide into its more nucleophilic conjugate base. mdpi.comderpharmachemica.com This is achieved by using a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), to deprotonate the amide nitrogen. mdpi.comstackexchange.com The resulting amide anion can then react with an alkylating agent, like an alkyl halide, to form an N-alkylated product. mdpi.com Microwave-assisted, solvent-free phase-transfer catalysis (PTC) conditions have also been developed as a rapid and efficient method for N-alkylation of amides. mdpi.com
N-acylation can be achieved by reacting the amide with an acylating agent such as an acyl chloride or anhydride (B1165640). This reaction typically requires a catalyst and can lead to the formation of an imide, a compound with two acyl groups attached to the same nitrogen atom.
| Reaction Type | Reagents | Conditions | Product Type | Reference |
| N-Alkylation | 1. Strong Base (e.g., NaH, KOH) 2. Alkyl Halide (R-X) | Inert solvent (e.g., THF, DMF) | N-Alkyl-N-(2,4-difluorophenyl)acetamide | mdpi.comstackexchange.com |
| N-Alkylation | Alkyl Halide, KOH, K₂CO₃, TBAB | Microwave irradiation, solvent-free | N-Alkyl-N-(2,4-difluorophenyl)acetamide | mdpi.com |
| N-Acylation | Acyl Halide (RCOCl) or Anhydride | Catalyst, heat | N-Acyl-N-(2,4-difluorophenyl)acetamide (an imide) | khanacademy.org |
The fluorine atoms on the aromatic ring are generally stable but can be replaced under certain conditions through nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing acetamido group and the electronegative fluorine atoms activates the ring towards attack by strong nucleophiles. The positions ortho and para to the activating group are particularly susceptible. Therefore, a strong nucleophile (e.g., an alkoxide, thiolate, or amine) could potentially displace the fluorine atom at either position 2 or 4, with the relative reactivity depending on the specific nucleophile and reaction conditions. Such reactions often require high temperatures and/or polar aprotic solvents to proceed effectively. The development of sulfur-based organofluorine reagents has provided methods for fluoroalkylation, although these are typically used to introduce fluorine, not replace it. sioc.ac.cn
Mechanisms of Key Chemical Reactions
Amide Hydrolysis:
Acid-Catalyzed Mechanism: The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, making the carbonyl carbon more electrophilic. A water molecule then performs a nucleophilic attack on this carbon, forming a tetrahedral intermediate. A proton is then transferred from the water moiety to the nitrogen atom. This is followed by the elimination of the neutral amine (2,4-difluoroaniline) as the leaving group, which is a better leaving group than the corresponding amide anion. Deprotonation of the resulting protonated carbonyl yields the carboxylic acid (acetic acid). etsu.edu
Alkylation and Acylation of Amide Nitrogen:
N-Alkylation: The mechanism for N-alkylation under basic conditions is a standard nucleophilic substitution (typically Sₙ2). A strong base removes the acidic proton from the amide nitrogen, creating a resonance-stabilized amide anion. This potent nucleophile then attacks the electrophilic carbon of an alkyl halide, displacing the halide ion and forming a new N-C bond. stackexchange.com
N-Acylation: The N-acylation mechanism is a nucleophilic acyl substitution. The lone pair on the amide nitrogen acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride or anhydride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion or a carboxylate as the leaving group to yield the final imide product. The reaction is often facilitated by a base to neutralize the HCl produced.
Biological Activity and Pharmacological Research on N 2,4 Difluorophenyl Acetamide
Antimicrobial Investigations
Antibacterial Efficacy Studies
There is no specific information available in the reviewed scientific literature regarding the antibacterial efficacy of N-(2,4-Difluorophenyl)acetamide. While studies on related acetamide (B32628) derivatives show antibacterial potential against various strains, data for the title compound is absent. nih.govnih.govmdpi.comresearchgate.netscielo.br
Antifungal Properties and Mechanisms
Direct research on the antifungal properties and mechanisms of this compound is not found in the available literature. Studies have been performed on complex azole derivatives containing a 2,4-difluorophenyl group, which have shown potent antifungal activities, but these are distinct molecular entities. nih.govnih.govscielo.brresearchgate.netmdpi.com
Enzyme Inhibition Studies
Cholinesterase Inhibition (AChE and BChE)
There is no available data from scientific studies on the cholinesterase (AChE or BChE) inhibitory activity of this compound. Research into other fluorinated heterocyclic compounds has shown potential for cholinesterase inhibition, but this cannot be extrapolated to the specific compound . nih.gov
Other Enzyme Targets and Therapeutic Implications
Limited information exists for enzyme inhibition by derivatives containing the N-(2,4-difluorophenyl) moiety. One study identified a piperazine (B1678402) derivative with a 2,4-difluorophenyl substitution as an inhibitor of α-glucosidase, with a reported inhibition constant (Kᵢ) of 19.25 ± 0.51 μM. nih.gov However, this activity is characteristic of the entire complex molecule, not solely the this compound fragment. Similarly, while various acetamide derivatives have been investigated as urease inhibitors, no specific data exists for this compound. nih.govnih.gov
Neuroprotection Studies
While direct and extensive neuroprotection studies specifically investigating this compound are not widely documented in publicly available research, the broader class of acetamide derivatives and fluorine-containing molecules has been a subject of interest in neurological research. The literature suggests that compounds with similar structural features may exhibit neuroprotective properties or interact with the central nervous system.
For instance, research into other acetamide derivatives has shown effects on neuronal activity markers. One study on N-(2-hydroxy phenyl) acetamide, a derivative of salicylic (B10762653) acid, found that it significantly inhibited the expression of c-Fos protein and mRNA in the brain of rats with adjuvant-induced arthritis. nih.gov The c-Fos gene is an immediate early gene whose overexpression is often used as a marker for neuronal activity and excitability following noxious stimuli. nih.gov The ability of this related acetamide compound to block the arthritis-induced increase in c-Fos expression in brain regions like the amygdala, cortex, and hippocampus suggests a potential to modulate neuronal responses to chronic pain and inflammation. nih.gov
Furthermore, studies on different N-phenylacetamide derivatives have been conducted to evaluate their anticonvulsant activity, which is relevant to neuroprotection as it involves the modulation of neuronal excitability. A study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed that their anticonvulsant effects were highly dependent on the substitution pattern on the anilide moiety. nih.gov This highlights that the core N-phenylacetamide scaffold can be a viable starting point for developing centrally acting agents. The literature also indicates that certain types of sulfur- and fluorine-containing compounds have been explored as potential neuroprotective agents. iucr.org These related findings provide a rationale for future investigations into the potential neuroprotective effects of this compound.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For derivatives of this compound, SAR research focuses on understanding how chemical modifications to the molecule's core structure influence its biological activity. Key areas of investigation include the pattern of fluorine substitution on the phenyl ring and the nature of substituents on both the amide and phenyl groups.
The presence and position of fluorine atoms on a phenyl ring can profoundly alter a molecule's physicochemical properties and, consequently, its biological activity. Fluorine is highly electronegative and can affect a molecule's acidity (pKa), lipophilicity, metabolic stability, and binding interactions with biological targets. researchgate.netresearchgate.net
Research on related aryl acetamide derivatives has demonstrated the critical role of the fluoro-substitution pattern. In one study focusing on aryl acetamide triazolopyridazines as agents against Cryptosporidium, fluorine was found to play a "remarkable role" in the potency of the compounds. nih.gov The SAR analysis revealed a preference for electron-withdrawing groups on the aryl "tail," a role effectively filled by fluorine. The study synthesized and tested 70 compounds, leading to the optimization of a lead compound. The findings underscored that the specific placement of substituents was key to activity. nih.gov
| Substitution Pattern | Observed Activity | Inference |
|---|---|---|
| 2-Substituted Compounds | Inactive | Substitution at the ortho position of the phenyl ring is detrimental to activity. |
| Electron-Withdrawing Groups (e.g., Fluorine) | Preferred / Increased Potency | Enhances the biological activity, suggesting a specific electronic requirement for target interaction. |
| Electron-Donating Groups | Less Active | Reduces the biological activity compared to electron-withdrawing counterparts. |
Similarly, a study on fluorinated analogues of the antimalarial drug amodiaquine (B18356) showed that the position of fluorine substitution significantly affected the drug's metabolism and resistance to bioactivation. nih.gov Analogues with fluorine at the 2',6'-positions were more resistant to oxidation and the formation of toxic metabolites while maintaining their antimalarial efficacy in vitro. nih.gov This demonstrates that specific fluoro-substitution patterns can be strategically employed to enhance the metabolic stability and safety profile of drug candidates.
Beyond fluorine, other substituents on both the phenyl ring and the acetamide group are critical determinants of biological activity. Numerous studies on N-phenylacetamide derivatives have explored these modifications to develop agents for various therapeutic areas.
Research on novel N-phenylacetamide derivatives containing 4-arylthiazole moieties for antibacterial activity found a strong dependence on the type and position of the substituent on the benzene (B151609) ring. nih.gov For instance, introducing electron-withdrawing groups like fluorine, chlorine, bromine, or trifluoromethyl (CF3) at the 4-position of the phenyl ring generally increased bactericidal activity, whereas substitution at the 3-position was less favorable. nih.gov
In the field of anticonvulsant research, SAR studies of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives showed that activity was closely linked to the substituent at the 3-position of the anilide (phenyl) moiety. Derivatives with a 3-(trifluoromethyl) group were generally active in the maximal electroshock (MES) seizure model, while most of the corresponding 3-chloroanilide analogs were inactive. nih.gov This highlights a high degree of specificity for the substituent on the phenyl ring.
Furthermore, modifications to the acetamide portion of the scaffold have been explored. A series of 2-(substituted phenoxy)-N-(substituted phenyl) acetamide derivatives were synthesized and evaluated for analgesic activity. The study found that specific combinations of substituents on both the phenoxy and the N-phenyl portions of the molecule were required for optimal efficacy. rjptonline.org
| Derivative Class | Target Activity | Key SAR Finding | Reference |
|---|---|---|---|
| N-phenylacetamide with 4-arylthiazole | Antibacterial | Substituents (F, Cl, Br, CF3) at the 4-position of the phenyl ring increased activity. | nih.gov |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | Anticonvulsant | 3-(Trifluoromethyl) on the anilide moiety conferred activity, while 3-chloro was mostly inactive. | nih.gov |
| 2-(Substituted phenoxy)-N-(substituted phenyl) acetamide | Analgesic | Specific combinations of substituents on both the N-phenyl ring and the phenoxy group were crucial for high activity. | rjptonline.org |
| N-phenyl-2-(phenyl-amino) acetamide | Anticoagulant | Specific substitution patterns led to potent FVIIa inhibition. | ijper.org |
Computational Chemistry and Theoretical Studies of N 2,4 Difluorophenyl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of N-(2,4-Difluorophenyl)acetamide. These calculations offer a detailed picture of the molecule's three-dimensional structure, vibrational modes, and electronic landscape.
Density Functional Theory (DFT) Calculations for Molecular Properties.cyberleninka.runih.gov
Density Functional Theory (DFT) has become a standard method for predicting the molecular properties of organic compounds. cyberleninka.ru By approximating the electron density of a molecule, DFT can accurately compute various characteristics, including its geometry, energy, and vibrational frequencies. cyberleninka.runih.gov For this compound, these calculations are typically performed using a basis set like B3LYP/6-31G(d,p) to ensure a high level of accuracy. nih.govresearchgate.net
Below is a table representing typical data obtained from a DFT geometry optimization for a molecule like this compound.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |
| Bond Length | C | C | - | - | 1.39 |
| Bond Length | C | N | - | - | 1.41 |
| Bond Length | C | O | - | - | 1.23 |
| Bond Angle | C | N | C | - | 125.0 |
| Bond Angle | N | C | C | - | 115.0 |
| Dihedral Angle | C | C | N | C | 180.0 |
Note: The data in this table is illustrative and represents typical values for similar structures. Actual values for this compound would be obtained from specific DFT calculations.
Theoretical vibrational analysis using DFT allows for the prediction of the infrared (IR) and Raman spectra of this compound. nih.gov By calculating the vibrational frequencies and their corresponding intensities, specific bands in the experimental spectra can be assigned to particular molecular motions, such as stretching, bending, and torsional modes of the functional groups. researchgate.net For instance, the characteristic C=O stretching of the amide group, N-H stretching, and C-F stretching vibrations can be precisely identified. nih.gov This analysis is crucial for confirming the molecular structure and understanding the intramolecular dynamics. researchgate.net
The following table shows a sample of calculated vibrational frequencies and their assignments.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| N-H Stretch | 3350 | 3345 | Amide N-H stretching |
| C=O Stretch | 1680 | 1675 | Amide I band |
| C-N Stretch | 1350 | 1348 | Amide C-N stretching |
| C-F Stretch | 1250 | 1245 | Aromatic C-F stretching |
Note: The data presented is representative. A full analysis would include numerous other vibrational modes.
Natural Bond Orbital (NBO) Analysis for Electronic Structure.nih.govresearchgate.net
A representative NBO analysis table is provided below.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N | π(C=O) | 50.2 |
| π(C=C) | π(C=C) | 2.5 |
| LP(2) O | σ*(N-H) | 1.8 |
Note: This table illustrates the type of data generated from an NBO analysis. LP denotes a lone pair, and π and σ* represent antibonding orbitals.*
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity.nih.gov
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. For this compound, regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and susceptible to electrophilic attack, such as the oxygen atom of the carbonyl group. nih.gov Conversely, regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack, like the hydrogen atom of the amide group. nih.gov The fluorine atoms will also influence the electrostatic potential of the aromatic ring.
Molecular Docking and Dynamics Simulations
While specific molecular docking and dynamics simulation studies for this compound are not widely reported, these computational techniques are crucial for understanding how a molecule might interact with biological targets. nih.govnih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.netorientjchem.org This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. mdpi.com For a compound like this compound, docking studies could explore its potential binding to various enzymes or receptors, with the binding affinity and interaction energies being key calculated parameters. nih.govnih.gov
Molecular dynamics simulations can then be used to study the stability of the ligand-receptor complex over time, providing insights into the flexibility of the molecule and the dynamic nature of the interactions. nih.gov
Ligand-Protein Interaction Prediction and Binding Affinity
Computational methods, particularly molecular docking, are instrumental in predicting the interactions between a ligand, such as this compound, and a protein's binding site. This technique helps in understanding the binding mode and estimating the binding affinity, which is crucial in drug design and discovery.
Molecular docking studies on acetamide (B32628) derivatives have revealed key insights into their binding mechanisms. For instance, in the context of cancer therapy, structural hybrids of 1,2,4-triazole (B32235) and acetamide have been docked against c-kit tyrosine kinase and protein kinase B. These studies help in elucidating the structure-activity relationship and identifying potent drug candidates. nih.gov One such study on a series of 1,2,4-triazole coupled acetamide derivatives showed significant binding affinities, with one compound exhibiting a binding affinity of -176.749 kcal/mol with c-kit tyrosine kinase and -170.066 kcal/mol with protein kinase B. nih.gov
The process of molecular recognition is governed by non-covalent interactions between the ligand and the protein. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and halogen bonds. Computational analyses of protein-ligand complexes are vital for identifying these key interactions and guiding structure-based drug design. nih.gov For example, in the design of inhibitors for the Keap1-Nrf2 protein-protein interaction, molecular docking was used to predict how phenyl bis-sulfonamide derivatives would bind to the Keap1 Kelch domain. scienceopen.com
The binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a measure of how tightly a ligand binds to a protein. Computational methods can predict these values, which can then be validated experimentally. For instance, in a study of flavones as inhibitors of acne protease, molecular docking was used to predict binding affinities, and the results were correlated with their inhibitory activity. ceon.rs Similarly, the binding affinities of curcumin (B1669340) analogs with ErbB4 tyrosine phosphorylation have been studied using a combination of single and multiple ligand simultaneous docking and dynamics. nih.gov
Interactive Data Table: Predicted Binding Affinities of Acetamide Derivatives
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
| 1,2,4-Triazole Coupled Acetamide | c-kit tyrosine kinase | -176.749 | nih.gov |
| 1,2,4-Triazole Coupled Acetamide | Protein Kinase B | -170.066 | nih.gov |
Conformational Analysis and Ligand Flexibility
The three-dimensional conformation of a ligand and its ability to adopt different shapes (flexibility) are critical for its interaction with a protein's binding site. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.
Proteins themselves are not rigid structures but fluctuate between different conformational states. nih.gov Incorporating protein flexibility into docking studies can lead to the discovery of new ligands with novel chemotypes and physical properties. nih.gov The flexibility of the ligand, this compound, allows it to adapt its shape to fit optimally within the binding pocket of a target protein, thereby maximizing favorable interactions and increasing binding affinity.
Computational methods can be used to explore the conformational space of a ligand and identify low-energy conformations that are likely to be biologically active. For instance, in a study of N-(2,4-difluorophenyl)-2-fluorobenzamide, a related compound, the crystal structure revealed specific intramolecular interactions that stabilize its conformation. mdpi.com Such studies provide valuable information about the preferred geometry of the molecule, which can be used in subsequent docking and QSAR studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. unec-jeas.com These models are widely used in medicinal chemistry to predict the activity of new compounds and to optimize the structure of lead compounds. nih.gov
The development of a QSAR model involves several steps:
Data Set Selection : A set of compounds with known biological activity is selected.
Descriptor Calculation : A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound.
Model Building : A statistical method, such as multiple linear regression (MLR) or an artificial neural network (ANN), is used to build a model that relates the descriptors to the biological activity. nih.gov
Model Validation : The predictive power of the model is assessed using various statistical techniques.
QSAR studies have been successfully applied to various classes of acetamide derivatives. For example, a QSAR study on N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives as matrix metalloproteinase inhibitors used 2D autocorrelation descriptors to model their inhibitory activity. nih.gov In another study, QSAR models were used to predict the counteraction profiles of (Z)-N,N-dimethyl-2-(perfluorophenyl)-2-(2-phenylhydrazinylidine) acetamide. unec-jeas.com These studies demonstrate the utility of QSAR in understanding the structure-activity relationships of acetamide-based compounds and in guiding the design of new, more potent analogs.
Prediction of Spectroscopic Parameters (e.g., UV-Vis)
Computational chemistry can be used to predict various spectroscopic parameters of a molecule, such as its UV-Vis spectrum. These predictions can be valuable for confirming the structure of a synthesized compound and for understanding its electronic properties.
Time-dependent density functional theory (TD-DFT) is a common method used to predict UV-Vis spectra. nih.gov This method calculates the excited states of a molecule and the corresponding absorption wavelengths and intensities. For example, TD-DFT has been used to study the UV-Vis spectrum of 2,6-Diamino-4-chloropyrimidine, a dye sensitizer (B1316253) for solar cells. nih.gov
The predicted UV-Vis spectrum of this compound can provide insights into its electronic transitions. The absorption bands in the UV-Vis spectrum correspond to the promotion of electrons from occupied molecular orbitals to unoccupied molecular orbitals. The positions and intensities of these bands are influenced by the chemical structure of the molecule, including the presence of the difluorophenyl and acetamide groups.
Experimental UV-Vis spectra of related compounds, such as 2-chloro-N-(2,4-dinitrophenyl)acetamide, have been recorded in various solvents to study the effect of the environment on the electronic transitions. researchgate.net Such experimental data can be used to validate and refine the computational predictions for this compound.
Advanced Applications and Future Research Directions
Role in Medicinal Chemistry and Drug Discovery Pipelines
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. mdpi.comresearchgate.net The N-(2,4-difluorophenyl)acetamide moiety, containing both fluorine atoms and a flexible amide linkage, serves as a valuable building block in the design of novel therapeutic agents.
The process of identifying a "lead" compound—a chemical starting point for drug development—and optimizing its structure to enhance efficacy and improve pharmacokinetic properties is a cornerstone of drug discovery. mdpi.com The N-phenylacetamide framework has proven to be a fruitful scaffold for this process.
Recent research has highlighted the discovery of N-substituted acetamide (B32628) derivatives as potent antagonists for the P2Y14 receptor (P2Y14R), a target implicated in inflammatory diseases like gout. researchgate.net Through a process of design, synthesis, and screening, compound I-17 (N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide) was identified as a promising lead compound with nanomolar potency and favorable oral bioavailability (F=75%) in preclinical models of acute gouty arthritis. researchgate.net
Similarly, in the field of oncology, derivatives of the related N-(3-fluorophenyl)acetamide have been optimized as selective inhibitors of Aurora Kinase B (AURKB), a protein often overexpressed in aggressive cancers. researchgate.net An initial lead compound, SP-96 , showed high enzymatic activity but poor cellular penetration. A subsequent optimization campaign led to the development of compound 4b , which demonstrated improved cellular efficacy and in vivo activity in a mouse xenograft model, and compound 7o , which showed oral bioavailability in rats. researchgate.net These examples underscore the utility of the fluorophenyl acetamide core in generating and refining lead candidates for diverse therapeutic targets.
| Initial Lead / Scaffold | Optimized Compound | Biological Target | Key Optimization Outcome | Reference |
|---|---|---|---|---|
| N-substituted acetamide | I-17 (N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide) | P2Y14 Receptor (P2Y14R) | Identified as a potent (IC50 = 0.6 nM) and orally bioavailable (F=75%) lead for acute gouty arthritis. | researchgate.net |
| SP-96 (a quinazoline (B50416) derivative) | Compound 4b (N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide) | Aurora Kinase B (AURKB) | Improved cellular penetration and demonstrated in vivo efficacy in a mouse xenograft model. | researchgate.net |
Rational drug design utilizes computational and structural biology tools to guide the creation of new medicines. Strategies such as in silico screening, molecular docking, and crystallographic analysis allow researchers to predict how a molecule will interact with its biological target, facilitating more efficient drug discovery. nih.gov
The N-phenylacetamide scaffold is frequently employed in these modern design strategies. For instance, in the development of novel agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, an in silico-guided approach was used. nih.gov Docking experiments and molecular dynamics simulations predicted that modifications to a lead butanamide structure would improve binding properties. This rational design process led to the synthesis of new amides with significantly enhanced potency and efficacy. nih.gov
Another powerful technique involves using crystallographic data to understand binding modes. In the discovery of the P2Y14R antagonists mentioned previously, molecular docking and crystallographic overlap studies of known antagonists were used to design a new series of N-substituted-acetamide derivatives, ultimately leading to the highly potent compound I-17. researchgate.net These examples demonstrate how the structural and conformational properties of acetamide-based compounds are well-suited for the iterative cycles of design, synthesis, and testing inherent to rational drug design.
Applications in Agrochemical Development
The introduction of fluorine into molecules is a highly impactful strategy in the agrochemical industry, with fluorinated compounds representing a significant portion of modern pesticides. iucr.orgresearchgate.net Fluorine atoms can enhance the efficacy of herbicides, fungicides, and insecticides by improving metabolic stability, transport properties, and binding to target enzymes. iucr.orgnist.gov
The this compound structure contains key features that are desirable for agrochemical candidates. The 2,4-difluorophenyl group is a common motif in active agrochemicals, known to confer metabolic resistance and favorable lipophilicity. nih.gov The acetamide linker provides rotational flexibility, which can be crucial for optimal binding to the target site. While this compound itself is not a commercialized agrochemical, closely related structures are under investigation. For example, the compound 2-(2,4-Dichlorophenoxy)-N-(2,4-difluorophenyl)acetamide combines the difluorophenyl acetamide core with a dichlorophenoxy group, a classic herbicidal moiety, indicating active exploration of this chemical space. iucr.org Furthermore, a metabolite of the commercial herbicide Flufenacet is N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide , demonstrating the relevance of N-fluorophenyl acetamide structures in the field. researchgate.netbldpharm.com
Exploration in Material Science
The unique properties conferred by fluorine are also being explored in material science for the development of advanced functional materials. Fluorinated aromatic amides, such as this compound, are valuable as monomers or building blocks for high-performance polymers. mdpi.com
The incorporation of fluorinated groups into aromatic polyamides (aramids) can significantly improve their properties. mdpi.com It can disrupt tight polymer chain packing, thereby increasing solubility and processability without compromising the high thermal stability characteristic of aramids. researchgate.netmdpi.com This allows for the creation of strong, flexible polymer films with good dielectric properties, making them potential candidates for applications in the microelectronics industry. researchgate.net
Research has shown that fluorinated bio-polyamides can exhibit high transparency and reduced yellowing, making them suitable for use as alternatives to organic glass. mdpi.com In another application, polymers derived from fluorophenyl acetamide structures have been investigated for their optical and dielectric properties, with potential uses in optoelectronic devices like polymer solar cells. nist.gov The study of how intermolecular interactions, such as hydrogen bonds and C-H···F interactions, guide the self-assembly of these molecules in the solid state is also an active area of research, contributing to the rational design of new crystalline materials. acs.org
Environmental Fate and Degradation Pathways (Excluding Toxicity)
Understanding the environmental fate of synthetic chemicals is crucial for assessing their persistence and potential for accumulation. For this compound, the likely degradation pathways can be inferred from studies on structurally similar compounds, such as dichloroacetamide herbicide safeners and the herbicide 2,4-D.
The primary routes of degradation in the environment are expected to be microbial metabolism and chemical hydrolysis. The acetamide linkage is susceptible to hydrolysis, which would cleave the molecule into 2,4-difluoroaniline (B146603) and acetic acid . This process can be mediated by both chemical conditions (pH) and microbial enzymes. Following initial breakdown, these smaller molecules would undergo further degradation.
Soil: In the soil compartment, microbial degradation is typically the dominant pathway for the breakdown of aromatic compounds and amides. Adapted microbial populations can utilize the compound as a carbon and nitrogen source. The degradation pathway would likely begin with the hydrolysis of the amide bond, followed by the mineralization of the resulting 2,4-difluoroaniline and acetic acid, ultimately leading to the formation of carbon dioxide, water, and inorganic fluoride. Reductive dechlorination has been observed for related chloroacetamide compounds in soil, suggesting that reductive defluorination could be a possible, though likely slower, transformation pathway under anaerobic conditions.
Metabolite Identification and Persistence (Excluding Toxicity)
The biotransformation and environmental fate of this compound are critical for understanding its lifecycle and potential impact. While comprehensive studies exclusively on this compound are limited, its metabolic pathways and persistence can be inferred from research on its structural components, namely the 2,4-difluoroaniline moiety and the acetamide group.
Metabolite Identification
The metabolism of this compound is expected to proceed through two primary phases of biotransformation, a common pathway for many pharmaceutical and xenobiotic compounds. nih.gov
Phase I Metabolism: The initial phase likely involves hydrolysis of the amide bond, which would be a major metabolic route. This reaction cleaves the molecule into two primary metabolites: 2,4-difluoroaniline and acetic acid.
Subsequent metabolism would then focus on the 2,4-difluoroaniline fragment. Studies on 2,4-difluoroaniline have shown it undergoes further Phase I oxidative reactions. nih.gov Key identified pathways include:
Aromatic Hydroxylation: The introduction of hydroxyl (-OH) groups onto the aromatic ring is a common metabolic step. For fluoroanilines, this can occur at positions ortho or para to the amino group. Specifically, C4- and C6-hydroxylation have been noted for related 2-fluoroaniline (B146934) derivatives. nih.gov
N-Hydroxylation: Oxidation can also occur on the nitrogen atom of the amino group, forming an N-hydroxy derivative. nih.gov
Oxidative Dehalogenation: A potential bioactivation pathway for 2,4-difluoroaniline involves oxidative dehalogenation, which could lead to the formation of a 1,4-benzoquinoneimine intermediate. nih.gov
Phase II Metabolism: Following Phase I oxidation, the resulting metabolites, particularly the hydroxylated derivatives of 2,4-difluoroaniline, are expected to undergo Phase II conjugation reactions. These reactions increase water solubility and facilitate excretion. A primary conjugation pathway for hydroxylated anilines is sulfation, leading to the formation of sulfate (B86663) conjugates which are then excreted in urine. nih.gov
Environmental Persistence and Degradation
The environmental persistence of this compound is significantly influenced by the two fluorine atoms on the phenyl ring. The carbon-fluorine (C-F) bond is exceptionally strong, making fluorinated aromatic compounds generally resistant to degradation. nih.gov
Recalcitrance to Microbial Degradation: Fluorinated pesticides and agrochemicals are often noted for their persistence in the environment due to their recalcitrance to microbial breakdown. nih.gov Microorganisms may struggle to cleave the stable C-F bond, which is a critical step for complete mineralization. nih.gov
Persistence of Related Structures: Studies on other acetanilide (B955) herbicides have shown that their degradation products can be found in ground and surface waters, indicating a degree of persistence. nih.gov Similarly, the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), while containing chlorine instead of fluorine, is frequently detected in rivers and streams, highlighting the environmental stability of halogenated phenyl rings. researchgate.net The higher stability of the C-F bond compared to the C-Cl bond suggests that this compound could exhibit equal or greater persistence than its chlorinated analogs.
Emerging Research Areas and Unexplored Potential
This compound serves as a valuable scaffold and building block in various fields of chemical research, particularly in medicinal chemistry. Its structural features, combining a stable, fluorinated aromatic ring with a reactive acetamide group, open up numerous avenues for investigation.
Medicinal Chemistry and Drug Discovery
The N-phenylacetamide core is a privileged structure in drug development, and its derivatives are actively investigated for a wide range of pharmacological activities. nih.govgalaxypub.co The introduction of fluorine atoms, as in this compound, is a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate the electronic properties of a molecule, potentially improving its efficacy and pharmacokinetic profile. nih.govmdpi.com
Anticonvulsant Agents: N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity, showing that the presence of fluorine can be essential for this biological effect. nih.gov This suggests that this compound could be used as a starting material for novel antiepileptic drug candidates.
Anti-inflammatory and COX-II Inhibitors: The acetamide structure is a key component in various non-steroidal anti-inflammatory drugs (NSAIDs). archivepp.com Researchers are designing and synthesizing novel acetamide derivatives as selective cyclooxygenase-II (COX-II) inhibitors for the treatment of inflammation with potentially fewer side effects. galaxypub.coarchivepp.com The difluorophenyl moiety could be incorporated into new designs for potent and selective anti-inflammatory agents.
Anticancer Therapeutics: A range of acetamide derivatives have demonstrated significant in-vitro cytotoxic activity against various human cancer cell lines. nih.govnih.gov Notably, an isomer, N-(2,5-difluorophenyl) acetamide, has been synthesized as a precursor for compounds targeting the NQO1 enzyme, which is overexpressed in many solid tumors. researchgate.net This highlights the potential of using this compound as a scaffold for the development of new anticancer drugs.
Antibacterial and Nematicidal Agents: In the field of agrochemicals, new N-phenylacetamide derivatives containing thiazole (B1198619) moieties have shown promising antibacterial activity against plant pathogens and nematicidal activity. nih.gov The N-(2,4-difluorophenyl) group could be integrated into such structures to develop new agents for crop protection.
Organic Synthesis and Materials Science
Beyond medicinal applications, this compound and its precursor, 2,4-difluoroaniline, are useful intermediates in organic synthesis. drugfuture.com The synthesis of complex molecules containing the N-(2,4-difluorophenyl) group is an active area of research for creating novel compounds with unique chemical and physical properties. mdpi.comnih.gov The structural analysis of these types of fluorinated molecules contributes to a deeper understanding of intermolecular interactions and crystal engineering, which can be applied to the design of new materials. mdpi.com The continued exploration of reactions involving this compound could lead to the discovery of new synthetic methodologies and the creation of novel functional molecules.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2,4-Difluorophenyl)acetamide, and how are intermediates validated?
- Methodology : Synthesis typically involves multi-step reactions starting with fluorophenyl derivatives, followed by coupling with thioether or triazole-containing intermediates. Key steps include nucleophilic substitution and acylation. Intermediate validation relies on thin-layer chromatography (TLC) and ¹H/¹³C NMR to confirm functional group integrity .
- Example : A common route involves reacting 2,4-difluoroaniline with chloroacetyl chloride to form the acetamide backbone, followed by thiolation with heterocyclic moieties under basic conditions (e.g., K₂CO₃ in DMF) .
Q. How is structural purity confirmed for this compound derivatives?
- Methodology : Spectroscopic techniques are critical:
- NMR : Chemical shifts (e.g., δ ~2.1 ppm for acetamide CH₃, δ ~160 ppm for fluorinated carbons) confirm regiochemistry .
- IR : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the acetamide group .
- HPLC-MS : Quantifies purity (>95%) and detects byproducts .
Q. What is the primary antifungal mechanism of this compound derivatives?
- Methodology : The triazole moiety inhibits lanosterol demethylase (CYP51) , disrupting ergosterol biosynthesis in fungi. Assays include:
- Microbroth dilution to determine minimum inhibitory concentrations (MICs) against Candida spp.
- Enzyme inhibition kinetics (e.g., IC₅₀ via spectrophotometric monitoring of demethylation) .
Advanced Research Questions
Q. How do crystallographic studies resolve structural ambiguities in this compound derivatives?
- Methodology : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) determines bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonding between acetamide NH and fluorine atoms). Key parameters:
- R-factor < 0.05 for high-resolution data.
- ORTEP diagrams visualize thermal ellipsoids and conformational flexibility .
Q. How can contradictory bioactivity data across studies be systematically addressed?
- Methodology :
- Meta-analysis : Compare MICs under standardized conditions (e.g., CLSI guidelines).
- Resistance profiling : Test against fungal strains with known CYP51 mutations (e.g., Y132H in C. albicans).
- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine position) with activity .
Q. What role do fluorine atoms play in target binding and pharmacokinetics?
- Methodology :
- Molecular docking (e.g., AutoDock Vina) identifies fluorine interactions with CYP51 hydrophobic pockets.
- Pharmacokinetic assays : Measure logP (via shake-flask method) and metabolic stability (e.g., liver microsome incubation) to assess fluorine's impact on lipophilicity and half-life .
Q. How can continuous flow reactors optimize the synthesis of this compound analogs?
- Methodology :
- Flow chemistry reduces reaction time (e.g., from 12h to 30min) and improves yield (>85%) by maintaining precise temperature/pH control.
- In-line FTIR monitors intermediate formation in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
